
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its biological activity and structural diversity. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl ester group and a 4-hydroxybenzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate benzyl halides under basic conditions. One common method is the alkylation of pyrrolidine-2-carboxylate with 4-hydroxybenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of 5-(4-hydroxybenzyl)pyrrolidine-2-methanol.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins, affecting their function. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxybenzyl group.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate is unique due to the presence of the 4-hydroxybenzyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a bioactive molecule and its versatility in synthetic applications.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)12-7-4-10(14-12)8-9-2-5-11(15)6-3-9/h2-3,5-6,10,12,14-15H,4,7-8H2,1H3 |
InChI-Schlüssel |
YLPSSFPWKMJQJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(N1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


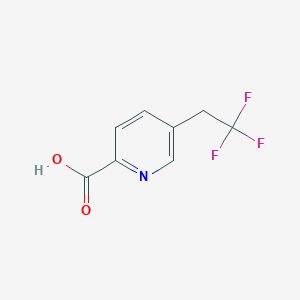
![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)
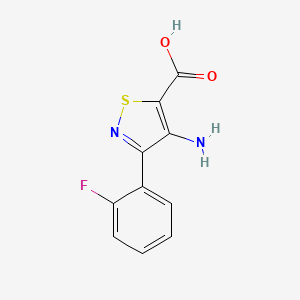
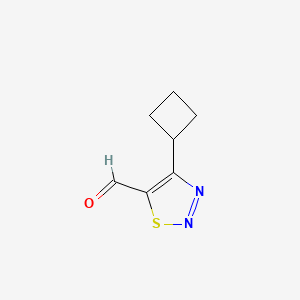
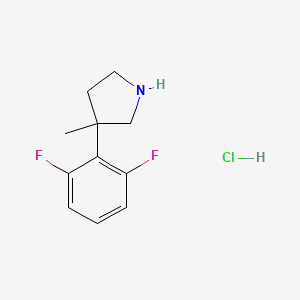


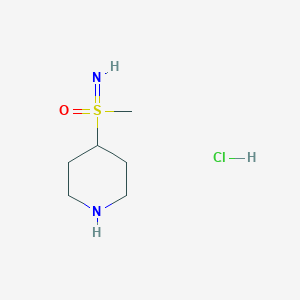
![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
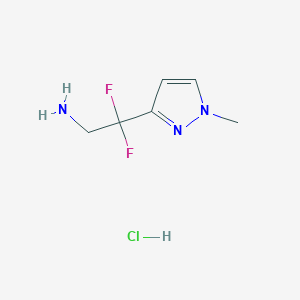



![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
